

# Application Notes and Protocols: Penicillin as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Penicillin, a well-known  $\beta$ -lactam antibiotic, has demonstrated potential as an anti-cancer agent.[1][2][3] This document provides detailed application notes and protocols for assessing the effects of Penicillin on cancer cell viability. The primary mechanism of action involves the disruption of mitochondrial function, induction of autophagy, and promotion of apoptosis, ultimately leading to cancer cell death.[4][5] Penicillin has been shown to inhibit the growth, migration, and invasion of cancer cells, such as colorectal cancer cell lines.[4]

### **Mechanism of Action**

Penicillin exerts its anti-cancer effects through a multi-faceted approach targeting key cellular processes:

- Mitochondrial Dysfunction: Penicillin impairs mitochondrial energy metabolism, leading to a reduction in basic and maximum respiratory capacity, as well as ATP production.[4] This disruption of mitochondrial function can trigger downstream apoptotic pathways.
- Induction of Autophagy: Treatment with Penicillin leads to an increase in the expression of autophagy-related proteins, such as the conversion of LC3-I to LC3-II.[4][5] This is accompanied by an increase in the number of autophagosomes.[4] While autophagy can







sometimes be a survival mechanism, in this context, excessive autophagy can lead to cell death.[4]

 Promotion of Apoptosis: Penicillin induces apoptosis, or programmed cell death, in cancer cells.[4] This is evidenced by an increase in the number of early apoptotic cells and the upregulation of key apoptotic proteins like cleaved caspase-3.[4][5] The induction of apoptosis is linked to the disruption of the cell cycle, with Penicillin causing cell cycle arrest at the G1 phase.[4]

## **Data Summary**

The following table summarizes the observed effects of Penicillin on various cancer cell lines.



Cell Line	Assay Type	Penicillin Concentration	Observed Effects	Reference
HCT116 (Colorectal Cancer)	MTT Assay	0, 50, 100, 200, 500 U/ml	Inhibition of cell growth, migration, and invasion.[4]	[4]
HCT116 (Colorectal Cancer)	Western Blot	0, 100, 200, 500 U/ml (24h)	Increased expression of LC3-II/LC3-I and cleaved caspase-3.[4]	[4]
HCT116 (Colorectal Cancer)	Flow Cytometry	0, 50, 100, 200, 500 U/ml (24h)	Cell cycle arrest at G1 phase and increased early apoptosis.[4]	[4]
HeLa (Cervical Cancer)	Not Specified	Not Specified	Inhibition of cell proliferation.[2]	[2]
K562 (Leukemic Cells)	Not Specified	Not Specified	Inhibition of cell proliferation.[2]	[2]
Mouse Embryonic Stem Cells (mESCs)	Cytotoxicity Assay	Up to 1000 μg/ml	No induced cytotoxicity.[6]	[6]
3T3 Cells	Cytotoxicity Assay	Up to 1000 μg/ml	Some cytotoxicity observed in one assay.[6]	[6]

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of Penicillin on the viability of adherent cancer cells.[7]



#### Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium
- Penicillin G (or other specified Penicillin)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

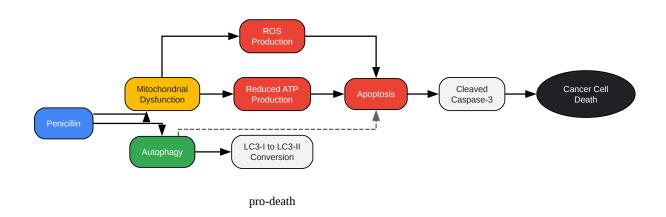
#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare a series of Penicillin dilutions in complete culture medium. Remove the medium from the wells and add 100 μL of the Penicillin dilutions (e.g., 0, 50, 100, 200, 500 U/ml). Include wells with medium only as a blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of Penicillin that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of Penicillin concentration.[8][9]

# Visualizations Signaling Pathway of Penicillin-Induced Cell Death

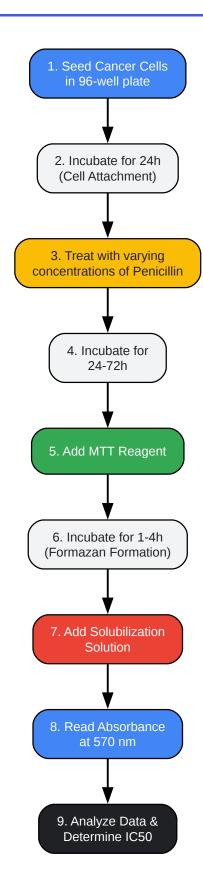


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Caption: Penicillin-induced signaling pathway leading to cancer cell death.

## **Experimental Workflow for Cell Viability Assay**





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